XLogP (Lipophilicity): ~2.6× Higher Than Cyclohexyl Carbamate, Enabling Non-Polar Phase Partitioning
Cyclohexyl N-cyclohexylcarbamate (CAS 20258-07-5) exhibits a computed XLogP of 3.6 , whereas the simpler comparator cyclohexyl carbamate (CAS 1124-54-5) displays an XLogP of 1.4 [1]. This difference of 2.2 log units represents a greater than 150-fold increase in the octanol-water partition coefficient (P) for the target compound, indicating substantially enhanced lipophilicity.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | 3.6 (XLogP) |
| Comparator Or Baseline | Cyclohexyl carbamate (CAS 1124-54-5): XLogP = 1.4 |
| Quantified Difference | Δ XLogP = +2.2 (factor of ~158 in P) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) for comparator; vendor-reported computational value for target |
Why This Matters
Higher lipophilicity dictates superior solubility in non-polar organic solvents and increased membrane permeability, making this compound preferable for applications requiring hydrophobic phase transfer or non-aqueous formulation.
- [1] PubChem. Cyclohexyl carbamate (Compound Summary). https://pubchem.ncbi.nlm.nih.gov/compound/14302 View Source
